4-Methylbenzoxazole

Vue d'ensemble

Description

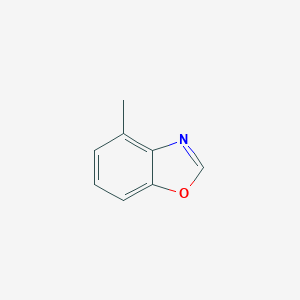

4-Methylbenzoxazole is a heterocyclic compound containing an oxazole ring with a methyl group attached to the fourth carbon atom. It is known for its aromatic properties and is used in various chemical and industrial applications due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methylbenzoxazole can be synthesized through several methods, primarily involving the reaction of 2-aminophenol with aldehydes or ketones. One common method involves the condensation of 2-aminophenol with 4-methylbenzaldehyde in the presence of an acid catalyst under reflux conditions . Another method includes the use of 2-aminophenol and 4-methylbenzoyl chloride in the presence of a base .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the catalytic reaction of 2-aminophenol with 4-methylbenzaldehyde under controlled temperature and pressure conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methylbenzoxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Chemical Synthesis

4-Methylbenzoxazole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its derivatives are utilized extensively in organic synthesis due to their diverse reactivity profiles. Recent advancements have highlighted methods for synthesizing benzoxazole derivatives using 2-aminophenol and various substrates, yielding high functionalization potential .

Table 1: Synthetic Methods for Benzoxazole Derivatives

Antimicrobial and Anticancer Activities

Research has demonstrated that this compound and its derivatives exhibit significant antimicrobial and anticancer activities. For instance, a series of pleuromutilin analogs containing benzoxazole were synthesized and evaluated for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain compounds displayed potent bactericidal effects, suggesting their potential as therapeutic agents .

Table 2: Antibacterial Activity of Benzoxazole Derivatives

| Compound ID | MIC (µg/mL) | MBC (µg/mL) | Efficacy Notes |

|---|---|---|---|

| Compound 50 | 4 × MIC | 4 × MIC | Significant reduction in MRSA after 24 hours |

| Compound 57 | 4 × MIC | - | Induced marked MRSA killing at 3 hours |

Material Science Applications

This compound has also found applications in the development of fluorescent chemosensors. Novel ligands incorporating this compound have been designed for selective detection of metal ions such as Zn²⁺ and Cd²⁺. These sensors utilize the unique photophysical properties of benzoxazole derivatives to achieve high selectivity and sensitivity in analytical applications .

Table 3: Fluorescent Chemosensors Based on Benzoxazole

| Ligand Structure | Target Ion | Detection Method | Reference |

|---|---|---|---|

| HNBO (2-(2'-hydroxy-3'-naphthyl)-4-methylbenzoxazole) | Mg²⁺ | Optical sensing | |

| L1 & L2 | Zn²⁺, Cd²⁺ | LED-based signal acquisition |

Case Study 1: Antibacterial Efficacy Against MRSA

In a study evaluating the antibacterial activity of pleuromutilin derivatives containing benzoxazole, compounds were tested against various strains of MRSA. The study found that certain derivatives not only inhibited bacterial growth but also displayed time-dependent bactericidal activity, making them promising candidates for further development in treating resistant bacterial infections .

Case Study 2: Development of Fluorescent Sensors

Research focused on synthesizing ligands with this compound for detecting metal ions demonstrated the compound's utility in environmental monitoring. The ligands showed selective binding to target ions, which could significantly enhance the detection capabilities in complex matrices like soil and water samples .

Mécanisme D'action

The mechanism by which 4-Methylbenzoxazole exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways .

Comparaison Avec Des Composés Similaires

Benzoxazole: Lacks the methyl group at the fourth position, leading to different reactivity and applications.

2-Methylbenzoxazole: The methyl group is attached to the second carbon, altering its chemical properties.

5-Methylbenzoxazole: The methyl group is attached to the fifth carbon, affecting its biological activity.

Uniqueness: 4-Methylbenzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific methyl group enhances its stability and reactivity compared to other benzoxazole derivatives .

Activité Biologique

4-Methylbenzoxazole (4-MBO) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

This compound is characterized by a benzene ring fused to an oxazole ring with a methyl group attached at the fourth carbon position. This structural configuration contributes to its stability and reactivity, making it a valuable scaffold for drug development.

Biological Activity Overview

The biological activities of 4-MBO include:

- Antimicrobial Properties : Research indicates that 4-MBO exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

- Anticancer Effects : 4-MBO has been shown to target multiple metabolic pathways in cancer cells, demonstrating potent cytotoxic effects in vitro and in vivo .

- Fluorescent Probe : Its fluorescent properties make it useful as a probe in biochemical assays, aiding in the study of cellular processes.

Antimicrobial Activity

4-MBO's antibacterial mechanism primarily involves binding to the bacterial ribosome, inhibiting protein synthesis. A study demonstrated that modified pleuromutilin derivatives containing benzoxazole exhibited superior antibacterial efficacy compared to traditional antibiotics like tiamulin, with significant binding affinity to the 50S ribosomal subunit .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |

|---|---|---|---|

| 4-MBO | 8 | 16 | MRSA |

| Compound A | 4 | 8 | S. aureus |

| Compound B | 32 | 64 | E. coli |

Anticancer Activity

In cancer research, 4-MBO has been identified as a promising agent due to its ability to induce apoptosis in tumor cells. It interacts with various cellular pathways, including those involved in cell cycle regulation and apoptosis. Studies have shown that benzoxazole derivatives can effectively inhibit cancer cell proliferation through mechanisms such as the modulation of p53 signaling pathways and the induction of reactive oxygen species (ROS) .

Case Studies

- Antimicrobial Efficacy Against MRSA : A series of pleuromutilin analogs containing substituted benzoxazole were synthesized and evaluated for their antibacterial properties. The results indicated that these compounds exhibited potent activity against MRSA strains, with MIC values significantly lower than those of conventional antibiotics .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that 4-MBO derivatives could reduce viability in various cancer cell lines, including T-cell lymphomas. The compounds were found to induce apoptosis through caspase activation and mitochondrial pathway engagement .

Pharmacokinetics and Safety

Despite its promising biological activities, studies indicate that benzoxazole derivatives, including 4-MBO, often exhibit poor bioavailability. This limitation impacts their therapeutic potential, necessitating further optimization of their chemical structure to enhance absorption and efficacy .

Propriétés

IUPAC Name |

4-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-3-2-4-7-8(6)9-5-10-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATOOGHIVDLALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the 2-(2-hydroxy-3-naphthyl)-4-methylbenzoxazole (HNBO) fluorophore interact with Mg2+ ions and what are the downstream effects?

A1: While the exact mechanism of interaction isn't fully detailed in the provided abstract [], the research suggests that the HNBO fluorophore likely acts as a chelating agent. This means that the ligand's structure, potentially involving the hydroxyl and nitrogen atoms within the benzoxazole core, allows it to bind selectively to Mg2+ ions. This binding event then induces a change in the molecule's electronic structure, leading to a detectable change in its fluorescence properties. This change in fluorescence intensity or wavelength can be directly correlated to the concentration of Mg2+ present in the sample.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.